N'-(4-((4-Chlorobenzyl)oxy)-3-ethoxybenzylidene)-2-(2-meo-phenoxy)acetohydrazide
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Overview
Description
N’-(4-((4-Chlorobenzyl)oxy)-3-ethoxybenzylidene)-2-(2-meo-phenoxy)acetohydrazide is a synthetic organic compound that belongs to the class of hydrazides. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-((4-Chlorobenzyl)oxy)-3-ethoxybenzylidene)-2-(2-meo-phenoxy)acetohydrazide typically involves the following steps:
Formation of the hydrazide: This step involves the reaction of an appropriate acid chloride with hydrazine to form the hydrazide.
Condensation reaction: The hydrazide is then reacted with an aldehyde or ketone to form the desired benzylidene derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-(4-((4-Chlorobenzyl)oxy)-3-ethoxybenzylidene)-2-(2-meo-phenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or nucleophiles like sodium azide (NaN3) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N’-(4-((4-Chlorobenzyl)oxy)-3-ethoxybenzylidene)-2-(2-meo-phenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA interaction: The compound could interact with DNA, influencing gene expression and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- N’-(4-((4-Chlorobenzyl)oxy)-3-methoxybenzylidene)-2-(2-meo-phenoxy)acetohydrazide
- N’-(4-((4-Chlorobenzyl)oxy)-3-ethoxybenzylidene)-2-(2-chlorophenoxy)acetohydrazide
Uniqueness
N’-(4-((4-Chlorobenzyl)oxy)-3-ethoxybenzylidene)-2-(2-meo-phenoxy)acetohydrazide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 4-chlorobenzyl and 3-ethoxy groups may confer distinct properties compared to other similar compounds.
Properties
CAS No. |
528835-00-9 |
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Molecular Formula |
C25H25ClN2O5 |
Molecular Weight |
468.9 g/mol |
IUPAC Name |
N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-2-(2-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C25H25ClN2O5/c1-3-31-24-14-19(10-13-23(24)32-16-18-8-11-20(26)12-9-18)15-27-28-25(29)17-33-22-7-5-4-6-21(22)30-2/h4-15H,3,16-17H2,1-2H3,(H,28,29)/b27-15+ |
InChI Key |
FAFGEBFSEVOCCR-JFLMPSFJSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)COC2=CC=CC=C2OC)OCC3=CC=C(C=C3)Cl |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)COC2=CC=CC=C2OC)OCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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